molecular formula C9H20N8OS2 B11096753 2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide

2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide

Cat. No.: B11096753
M. Wt: 320.4 g/mol
InChI Key: XNJAYWNMCKSAIJ-UHFFFAOYSA-N
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Description

    2,2’-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide: is a mouthful, but let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation, reduction, and substitution: reactions are relevant.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., hydrazine derivatives).
    • Major products depend on reaction conditions but may involve ring-opening, cleavage, or cyclization.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors).

      Medicine: Assess its antimicrobial, antiviral, or anticancer properties.

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with biological targets via covalent or non-covalent interactions.
    • Molecular pathways may involve inhibition of enzymes, receptor binding, or modulation of cellular processes.
  • Comparison with Similar Compounds

      Similar compounds: include other imidazolidines, hydrazine derivatives, and thioamides.

    • Highlight its uniqueness, such as the combination of dihydrazine and carbothioamide functionalities.

    Remember that this compound’s full name is quite a tongue-twister, but its potential impact is fascinating!

    Properties

    Molecular Formula

    C9H20N8OS2

    Molecular Weight

    320.4 g/mol

    IUPAC Name

    [[5-(2-carbamothioylhydrazinyl)-1,3-diethyl-2-oxoimidazolidin-4-yl]amino]thiourea

    InChI

    InChI=1S/C9H20N8OS2/c1-3-16-5(12-14-7(10)19)6(13-15-8(11)20)17(4-2)9(16)18/h5-6,12-13H,3-4H2,1-2H3,(H3,10,14,19)(H3,11,15,20)

    InChI Key

    XNJAYWNMCKSAIJ-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(C(N(C1=O)CC)NNC(=S)N)NNC(=S)N

    Origin of Product

    United States

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